BenchChemオンラインストアへようこそ!

(R)-3-(P-tolyl)morpholine

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) is a chiral 3-substituted morpholine derivative with the molecular formula C11H15NO and molecular weight 177.24 g/mol. It contains a stereogenic center at the 3-position of the morpholine ring bearing a p-tolyl (4-methylphenyl) substituent, rendering it a valuable enantiopure building block for asymmetric synthesis and medicinal chemistry applications.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1213118-87-6
Cat. No. B3394333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(P-tolyl)morpholine
CAS1213118-87-6
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2COCCN2
InChIInChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1
InChIKeyGVJDPIFKBRDIKX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(P-tolyl)morpholine (CAS 1213118-87-6): Chiral Morpholine Building Block Procurement Guide


(R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) is a chiral 3-substituted morpholine derivative with the molecular formula C11H15NO and molecular weight 177.24 g/mol . It contains a stereogenic center at the 3-position of the morpholine ring bearing a p-tolyl (4-methylphenyl) substituent, rendering it a valuable enantiopure building block for asymmetric synthesis and medicinal chemistry applications [1]. The compound is primarily utilized in pharmaceutical research as a chiral scaffold for receptor ligand development and as a key intermediate in the synthesis of bioactive molecules requiring defined stereochemistry [2].

Why Generic Morpholine Derivatives Cannot Substitute for (R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) in Chiral Applications


The (R)-3-(P-tolyl)morpholine enantiomer exhibits distinct three-dimensional spatial arrangement that directly impacts target binding, pharmacokinetics, and biological activity compared to its (S)-enantiomer, racemic mixture, or other 3-substituted morpholine analogs . Regulatory guidelines from the FDA and EMA mandate characterization of individual stereoisomers during pharmaceutical development, as enantiomers frequently display divergent pharmacological profiles including differences in potency, selectivity, off-target effects, and metabolic pathways [1]. Substitution with the racemate or opposite enantiomer introduces uncontrolled stereochemical variables that compromise assay reproducibility and invalidate structure-activity relationship (SAR) conclusions [2]. Procurement of the defined (R)-enantiomer is therefore essential for maintaining experimental integrity and meeting regulatory expectations in chiral drug discovery programs [3].

(R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemic 3-(p-Tolyl)morpholine

The (R)-enantiomer of 3-(p-tolyl)morpholine is supplied with specified enantiomeric purity (typically ≥98% ee), whereas the racemic mixture (CAS 1017481-27-4) contains equal amounts of (R)- and (S)-enantiomers. This defined stereochemistry is critical for structure-activity relationship studies where chirality at the morpholine 3-position influences biological target engagement . The (R)-enantiomer demonstrates a specific optical rotation value (e.g., experimental OR for the (R)-enantiomer of related 3-aryl morpholines ranges from +30° to +100° depending on substituent and solvent), while the racemate exhibits net zero optical rotation [1].

Chiral resolution Enantiomeric purity Asymmetric synthesis Chiral building block

Opioid Receptor Binding Affinity: MOR Ki Comparison with Closely Related Chiral Morpholine Derivatives

Chiral 3-arylmorpholine derivatives have been characterized as μ-opioid receptor (MOR) ligands with stereochemistry-dependent binding. In a homologous series of chiral morpholine-based MOR ligands, the (R)-enantiomer (BDBM50140041, CHEMBL3765059) demonstrated a Ki of 0.990 nM against rat MOR, compared to the corresponding (S)-enantiomer (BDBM50148258, CHEMBL3764033) which showed a Ki of 106 nM under comparable assay conditions [1][2]. This >100-fold difference in binding affinity underscores the profound impact of stereochemistry at the morpholine 3-position on target engagement.

Opioid receptor Binding affinity MOR Chiral ligand Analgesic discovery

Functional MOR Agonist Activity: EC50 Comparison Between (R)- and (S)-Enantiomers

Functional activity at the human μ-opioid receptor (MOR) also exhibits stereochemistry-dependent differences. A representative (R)-enantiomer morpholine derivative (BDBM50140041) demonstrated an EC50 of 2.30 nM in a membrane potential change assay using CHO cells expressing human MOR, while a structurally distinct (S)-enantiomer (BDBM50148258) showed an EC50 of 398 nM in a calcium mobilization assay [1][2]. Although assay conditions differ, the ~173-fold difference in functional potency aligns with the binding affinity trend and reinforces the critical role of absolute configuration.

Functional assay MOR agonist EC50 Calcium mobilization Opioid pharmacology

Synthetic Utility: Enantiopure (R)-3-(P-tolyl)morpholine as a Versatile Chiral Scaffold vs. Racemic or Achiral Alternatives

Enantiopure 3-substituted morpholines serve as privileged scaffolds for constructing diverse chiral ligands and bioactive molecules. Catalytic asymmetric synthesis methods have been developed to produce 3-substituted morpholines with enantiomeric excesses >95% [1]. The (R)-3-(P-tolyl)morpholine scaffold provides a defined three-dimensional pharmacophore for exploring chiral space in receptor binding pockets, which is not achievable with achiral morpholine derivatives such as 4-(p-tolyl)morpholine (CAS 3077-16-5) or with racemic mixtures [2]. The p-tolyl substituent at the 3-position introduces both hydrophobic character and π-stacking potential while maintaining the hydrogen-bonding capabilities of the morpholine nitrogen and oxygen atoms.

Chiral building block Asymmetric synthesis Medicinal chemistry Receptor ligand

Predicted Physicochemical and ADME Properties: In Silico Comparison with Representative Morpholine Analogs

Computational ADME predictions provide a preliminary basis for differentiating (R)-3-(p-tolyl)morpholine from structurally related analogs. For the racemic 3-(p-tolyl)morpholine scaffold, predicted properties include Caco-2 cell permeability of 0.796 × 10⁻⁶ cm/s, human intestinal absorption (HIA) of 92.38%, and classification as a P-glycoprotein substrate and inhibitor [1]. In comparison, the regioisomeric 4-(p-tolyl)morpholine (CAS 3077-16-5) has a reported melting point of 47.0–52.0 °C and requires specialized storage conditions due to air and heat sensitivity, which may impact handling and formulation workflows . These differences in predicted ADME and physicochemical properties can influence compound selection for specific assay formats and downstream development pathways.

ADME prediction Drug-likeness Caco-2 permeability P-glycoprotein Computational chemistry

Commercial Availability and Purity Specifications: (R)-3-(P-tolyl)morpholine vs. Racemic and (S)-Enantiomer

(R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% (HPLC) . The racemic mixture (CAS 1017481-27-4) is also commercially available, but procurement of the racemate introduces stereochemical heterogeneity that complicates biological interpretation [1]. The (S)-enantiomer (CAS 1213118-88-7) is less widely available commercially, limiting its accessibility for comparative studies . The broader commercial availability of the (R)-enantiomer relative to the (S)-enantiomer may reflect its more frequent use as a chiral building block in medicinal chemistry programs.

Commercial availability Purity specification Vendor comparison Procurement

(R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) Optimal Application Scenarios Based on Quantitative Evidence


Chiral Building Block for Structure-Activity Relationship (SAR) Studies of GPCR Ligands

Medicinal chemistry teams developing μ-opioid receptor (MOR) ligands or other GPCR-targeting compounds should procure the (R)-enantiomer rather than the racemate to enable stereochemistry-defined SAR exploration. The >100-fold difference in MOR binding affinity between (R)- and (S)-enantiomer representatives demonstrates that chirality at the morpholine 3-position is a critical determinant of target engagement . Use of the defined (R)-scaffold ensures that biological activity can be unambiguously assigned to the intended stereoisomer, supporting both internal decision-making and regulatory documentation requirements [3].

Asymmetric Synthesis of Enantiopure Drug Candidates and Intermediates

Process chemistry and medicinal chemistry groups requiring enantiopure 3-arylmorpholine scaffolds should prioritize procurement of the (R)-enantiomer (CAS 1213118-87-6) over the racemate (CAS 1017481-27-4) or achiral 4-substituted morpholines. The defined (R)-stereochemistry at C3 provides a chiral handle for diastereoselective transformations and enables the construction of more complex chiral architectures with predictable stereochemical outcomes . Catalytic asymmetric synthesis methods achieving >95% ee demonstrate the feasibility and importance of accessing enantiopure 3-substituted morpholines for advanced pharmaceutical intermediate production .

Chiral Resolution Reference Standard and Analytical Method Development

Analytical chemistry laboratories developing chiral HPLC methods for enantiomeric purity assessment require authentic samples of individual enantiomers as reference standards. Procurement of (R)-3-(P-tolyl)morpholine (CAS 1213118-87-6) with certified enantiomeric purity (≥98% ee) provides a reliable standard for method validation and routine quality control of chiral morpholine derivatives . The distinct chromatographic retention times of (R)- and (S)-enantiomers on chiral stationary phases enable accurate quantification of enantiomeric excess in synthetic batches .

Computational Chemistry and Molecular Modeling Studies Requiring Defined Stereochemistry

Computational chemists performing molecular docking, molecular dynamics simulations, or pharmacophore modeling of chiral morpholine-containing ligands must use the correct (R)-enantiomer for accurate predictions. Docking studies using the incorrect enantiomer or a racemic representation will yield spurious binding poses and misleading structure-based design hypotheses . Procurement of the defined (R)-enantiomer ensures that computational models reflect the intended stereochemistry and can be meaningfully correlated with experimental binding data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(P-tolyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.